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Compound of Interest

Compound Name:

2-[1-(4-

Bromophenoxy)cyclopropyl]acetic

acid

Cat. No.: B15303980

Get Quote

Executive Summary & Compound Profile
Compound Name: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid CAS: 1311264-96-6

Molecular Formula: C₁₁H₁₁BrO₃ Target Class: G-Protein Coupled Receptor (GPCR) Modulator

Primary Hypothesis: GPR120 (FFAR4) Agonist Secondary Hypothesis: CRTH2 (DP2)

Antagonist / Auxin Mimic (Plant)

Rationale: The 1,1-disubstituted cyclopropyl group acts as a bioisostere for a gem-dimethyl or

ethyl linker, restricting the conformational freedom of the phenoxyacetic acid tail. This structural

rigidity is a known strategy to enhance selectivity for GPR120 over GPR40 (FFAR1) and to

improve metabolic stability compared to flexible phenoxypropanoic acid derivatives like TUG-

891.
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To validate the bioactivity of the candidate, it must be benchmarked against established

ligands.
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Mechanism of Action & Signaling Pathway
The candidate is hypothesized to bind to the orthosteric site of GPR120, triggering Gαq/11-

mediated calcium mobilization and/or β-arrestin recruitment.
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Figure 1: Putative signaling cascade for GPR120 activation. The candidate may exhibit biased

signaling (Gq vs. β-arrestin), which determines its therapeutic profile.
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Protocol A: Functional Calcium Mobilization Assay (Gq-
Coupling)
Objective: Determine the EC₅₀ of the candidate for GPR120 activation.

Reagents:

Cell Line: CHO-K1 or HEK293 stably expressing human GPR120 (hGPR120).

Control: TUG-891 (Positive), DMSO (Negative).

Detection: FLIPR Calcium 6 Assay Kit (Molecular Devices).

Workflow:

Seeding: Plate hGPR120-CHO cells (10,000/well) in 384-well black/clear plates. Incubate

overnight.

Dye Loading: Aspirate media; add 20 µL Calcium 6 dye loading buffer. Incubate 2h at 37°C.

Compound Prep: Prepare 10-point serial dilution of candidate (Start 100 µM, 1:3 dilution) in

HBSS buffer.

Addition: Add 10 µL of compound to cells using automated liquid handler (e.g., Hamamatsu

FDSS).

Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 120s.

Analysis: Calculate

. Fit data to 4-parameter logistic equation to derive EC₅₀.

Validation Criteria:

Z' Factor: > 0.5 for the assay plate.

Reference: TUG-891 EC₅₀ should be ~20-50 nM.
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Hit Definition: Candidate EC₅₀ < 10 µM with >50% Emax of TUG-891.

Protocol B: Selectivity Screen (GPR40 & CRTH2)
Objective: Confirm target specificity, as phenoxyacetic acids can cross-react.

GPR40 Counter-Screen: Repeat Protocol A using hGPR40-expressing cells.

Success: EC₅₀ (GPR40) > 100 × EC₅₀ (GPR120).

CRTH2 Antagonist Mode:

Stimulate hCRTH2 cells with PGD2 (EC₈₀).

Add candidate compound.[1][2][3][4][5][6]

Success: No inhibition of PGD2-induced Ca²⁺ flux (IC₅₀ > 10 µM).

Verification Workflow Diagram
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Figure 2: Step-by-step verification logic to confirm bioactivity and rule out false positives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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